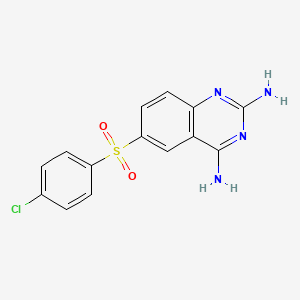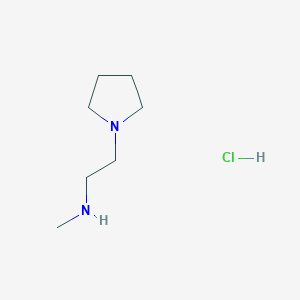
N-Methyl-2-(pyrrolidin-1-yl)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(pyrrolidin-1-yl)ethan-1-amine hydrochloride typically involves the reaction of N-methylpyrrolidine with ethylene oxide, followed by hydrochloric acid treatment to form the hydrochloride salt . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but with optimized parameters for higher yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-2-(pyrrolidin-1-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amine forms, and various substituted derivatives depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
N-Methyl-2-(pyrrolidin-1-yl)ethan-1-amine hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-Methyl-2-(pyrrolidin-1-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-Methyl-2-(pyrrolidin-1-yl)ethan-1-amine hydrochloride include:
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H17ClN2 |
|---|---|
Molekulargewicht |
164.67 g/mol |
IUPAC-Name |
N-methyl-2-pyrrolidin-1-ylethanamine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c1-8-4-7-9-5-2-3-6-9;/h8H,2-7H2,1H3;1H |
InChI-Schlüssel |
IZICYLLKKKMRNG-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCN1CCCC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,9-Bis[(morpholin-4-yl)methyl]-9H-purin-6-amine](/img/structure/B12927368.png)
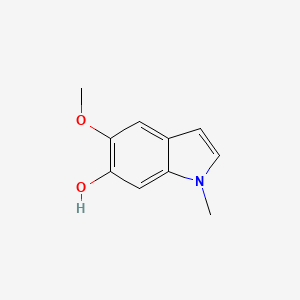
![3-Methyl-5,7-bis(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12927374.png)
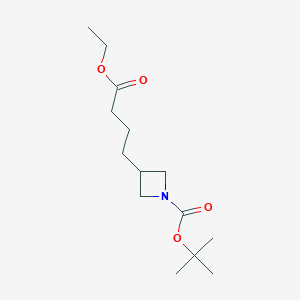
![6-Methyl-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one](/img/structure/B12927382.png)

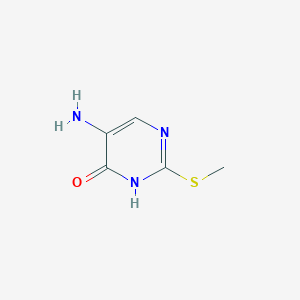
![Acridine, 9-[4-(bromomethyl)phenyl]-](/img/structure/B12927412.png)
